AtPep3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

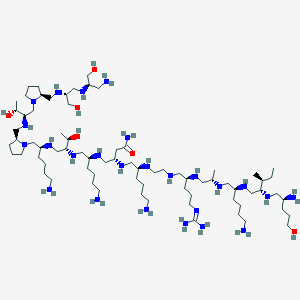

C74H167N25O6 |

|---|---|

分子量 |

1503.3 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide |

InChI |

InChI=1S/C74H167N25O6/c1-6-55(2)70(95-40-59(80)19-18-36-100)49-93-62(21-8-12-28-76)42-87-56(3)39-88-60(24-15-31-86-74(82)83)41-84-32-33-85-61(20-7-11-27-75)43-90-65(37-73(81)105)45-89-63(22-9-13-29-77)44-96-71(57(4)103)50-94-64(23-10-14-30-78)51-98-34-16-26-69(98)48-97-72(58(5)104)52-99-35-17-25-68(99)47-92-67(54-102)46-91-66(38-79)53-101/h55-72,84-85,87-97,100-104H,6-54,75-80H2,1-5H3,(H2,81,105)(H4,82,83,86)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,70+,71+,72+/m0/s1 |

InChIキー |

WHPKIEIWUBJBQV-DSEFJCOBSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](CN[C@@H](CCCCN)CN[C@@H](C)CN[C@@H](CCCN=C(N)N)CNCCN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CN[C@@H](CCCCN)CN[C@H](CN[C@@H](CCCCN)CN1CCC[C@H]1CN[C@H](CN2CCC[C@H]2CN[C@H](CN[C@H](CN)CO)CO)[C@@H](C)O)[C@@H](C)O)NC[C@H](CCCO)N |

正規SMILES |

CCC(C)C(CNC(CCCCN)CNC(C)CNC(CCCN=C(N)N)CNCCNC(CCCCN)CNC(CC(=O)N)CNC(CCCCN)CNC(CNC(CCCCN)CN1CCCC1CNC(CN2CCCC2CNC(CNC(CN)CO)CO)C(C)O)C(C)O)NCC(CCCO)N |

製品の起源 |

United States |

Foundational & Exploratory

The Multifunctional Role of AtPep3 in Arabidopsis thaliana: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Plant elicitor peptides (Peps) are a class of endogenous signaling molecules crucial for plant defense and stress responses. In Arabidopsis thaliana, the AtPep peptide family and their corresponding receptors (PEPRs) form a sophisticated signaling network. Among these, AtPep3, derived from its precursor protein AtPROPEP3, has emerged as a critical regulator with a dual function in mediating responses to both abiotic and biotic stresses, as well as influencing developmental processes like senescence. This document provides a comprehensive technical guide on the functions of this compound, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its roles.

Core Functions of this compound

This compound is a hormone-like peptide that plays a significant role in two primary areas: enhancing tolerance to salinity stress and activating the plant's innate immune system.[1][2] It is derived from the C-terminus of the 96-amino-acid precursor protein, AtPROPEP3.[3] Recent evidence also links this compound signaling to the regulation of starvation-induced senescence.

This compound in Abiotic Stress: Salinity Tolerance

The AtPROPEP3 gene is notably the most highly up-regulated among its family members in response to high salinity conditions.[2][4] The processed this compound peptide acts as a key signal to bolster the plant's defenses against the detrimental effects of salt stress.

The signaling cascade is initiated when extracellular this compound is recognized and bound by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1 .[1][4][5] This specific interaction triggers a downstream pathway that enhances the plant's ability to survive and maintain physiological functions, such as chlorophyll (B73375) retention, under high salt concentrations.[1][6] Interestingly, while the related receptor PEPR2 is involved in some immune responses, studies show that the this compound-mediated salinity tolerance is specifically dependent on PEPR1.[1][4][7] Exogenous application of this compound can rescue the salt-sensitive phenotype of pepr1 mutants, but not that of pepr2 mutants, confirming this specificity.[4][7]

This compound in Biotic Stress: Innate Immunity

This compound also functions as an endogenous elicitor, or Damage-Associated Molecular Pattern (DAMP), that activates components of the innate immune response.[3][6] The expression of AtPROPEP3 is induced by pathogens and Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin (B1172586) fragment flg22.[8]

Upon release, this compound is perceived by the PEPR1 and PEPR2 receptors.[6] This perception is a critical step in amplifying the plant's defense signals. The binding of this compound to its receptors initiates a signaling cascade that includes a cytosolic influx of Ca²⁺ and the generation of reactive oxygen species (ROS) like hydrogen peroxide, both of which are key components of pathogen defense.[8][9] This ultimately leads to the expression of defense-related genes, such as PDF1.2, enhancing the plant's resistance to pathogens.[8][9] The signaling pathway for immunity shares components with the salinity response, particularly the involvement of the PEPR1 receptor, indicating a significant crosstalk between abiotic and biotic stress signaling networks.[1][6]

This compound in Development: Starvation-Induced Senescence

Emerging research indicates a role for this compound in developmental processes, specifically in senescence triggered by darkness or starvation.[10][11] Under continuous darkness, the transcription of PROPEP3 is significantly induced.[10][11] The hypothesis is that the subsequent release of this compound activates PEPR signaling, which in turn accelerates senescence.[10][11] This process involves promoting the breakdown of chlorophyll and enhancing autophagy, a cellular recycling mechanism.[10][11] Exogenous application of this compound to leaf discs in darkness leads to a more rapid induction of genes associated with chlorophyll degradation (PAO) and autophagy (APG7, APG8a), resulting in earlier onset of leaf yellowing.[10]

Quantitative Data Summary

The functional roles of this compound are supported by quantitative analyses from various studies. The following tables summarize key findings.

Table 1: this compound Function in Salinity Stress Tolerance

| Experimental Condition | Plant Line | Parameter Measured | Result | Reference |

| 150 mM NaCl Treatment | AtPROPEP3-overexpressor | Survival Rate | Significantly higher than Wild Type (WT) | [1][2] |

| 150 mM NaCl Treatment | AtPROPEP3-knockdown (RNAi) | Phenotype | Hypersensitive compared to WT | [1][6] |

| 150 mM NaCl + 100 nM this compound peptide | AtPROPEP3-knockdown (RNAi) | Phenotype | Hypersensitivity is complemented (rescued) | [1] |

| 150 mM NaCl + this compound peptide (10 nM) | Wild Type (WT) | Chlorophyll Content | Significantly higher (less bleaching) than control | [1] |

| 150 mM NaCl + 100 nM this compound peptide | pepr1 mutant | Chlorophyll Content | No significant recovery (remains sensitive) | [1][4] |

| 150 mM NaCl + 100 nM this compound peptide | pepr2 mutant | Chlorophyll Content | Recovery of chlorophyll content (like WT) | [4][7] |

Table 2: this compound Function in Biotic Stress and Senescence

| Experimental Condition | Plant Line / Tissue | Parameter Measured | Result | Reference |

| Treatment with Pathogens/PAMPs | Wild Type (WT) | AtPROPEP3 Expression | Up-regulated | [8] |

| This compound Peptide Application | Wild Type (WT) | Cytosolic Ca²⁺ | Rapid elevation | [8] |

| AtPep2/AtPep3 Peptide Application | Wild Type (WT) | PDF1.2 Gene Expression | Increased expression | [8][9] |

| 48 hours of continuous darkness | Wild Type (WT) Leaves | PROPEP3 Transcript Level | ~20-fold increase compared to 0h | [10][11] |

| Darkness + AtPep1/AtPep3 treatment | Wild Type (WT) Leaf Discs | Onset of Leaf Yellowing | Accelerated compared to untreated control | [10][11] |

| 24h Darkness + AtPep1 treatment | Wild Type (WT) Leaf Discs | PAO Transcript Level | ~2.5-fold increase (vs. 1.4-fold in control) | [10] |

Detailed Experimental Protocols

The following methodologies are synthesized from studies investigating this compound function.

Plant Materials and Growth Conditions

-

Plant Ecotype: Arabidopsis thaliana ecotype Columbia (Col-0) is predominantly used.

-

Mutant Lines: T-DNA insertion lines for pepr1, pepr2, and pepr1/pepr2 double mutants are utilized.

-

Growth: Plants are typically grown on soil or Murashige and Skoog (MS) agar (B569324) plates under controlled conditions, such as a 16-hour light/8-hour dark cycle at 22-24°C. For specific assays like senescence, an 8-hour photoperiod may be used.[10]

Generation of Transgenic Lines

-

Overexpression (ox): The full-length coding sequence of AtPROPEP3 is cloned into a plant expression vector (e.g., under the control of the CaMV 35S promoter) and transformed into Arabidopsis via Agrobacterium tumefaciens-mediated floral dip method.

-

Knockdown (RNAi): A gene-specific fragment of AtPROPEP3 is used to create a hairpin construct in an RNA interference vector, which is then transformed into Arabidopsis to suppress endogenous gene expression.[1]

Salinity Stress and Peptide Treatment Assays

-

Seedling Growth: Seeds are surface-sterilized and plated on MS agar.

-

Peptide Pre-treatment: After an initial growth period (e.g., 7 days), seedlings are transferred to liquid MS culture. For peptide treatments, synthetic this compound peptide (sequence: EIKARGKNKTKPTPSSGKGGKHN) is added to the medium at concentrations ranging from 10 nM to 1 µM for a pre-treatment period (e.g., 3 days).[1][10]

-

Salt Application: After pre-treatment, NaCl is added to the liquid medium to the final desired concentration (e.g., 150 mM), with or without the continued presence of the peptide.

-

Phenotypic Analysis: Plants are grown for an additional period (e.g., 10 days) before analysis.[1]

-

Chlorophyll Measurement: Chlorophyll is extracted from whole seedlings using 80% acetone. The absorbance of the supernatant is measured at 645 nm and 663 nm, and the total chlorophyll content is calculated and normalized to the fresh weight of the tissue.[1]

Dark-Induced Senescence Assay

-

Leaf Excision: Fully expanded leaves are detached from 4-5 week old plants.

-

Incubation: Leaves or leaf discs are floated on a solution (e.g., 3 mM MES buffer, pH 5.8) in petri dishes. For peptide treatments, synthetic AtPep peptides are added to the solution at the desired final concentration (e.g., 1 µM).

-

Dark Treatment: The petri dishes are wrapped in aluminum foil and kept in continuous darkness at room temperature.

-

Analysis: Phenotypes (leaf yellowing) are documented daily. For gene expression analysis, samples are flash-frozen in liquid nitrogen at various time points (e.g., 0, 24, 48, 72 hours).[10]

Quantitative RT-PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit (e.g., NucleoSpin RNA Plant) and treated with DNase to remove genomic DNA contamination.[10]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA (e.g., 10 ng) using reverse transcriptase and oligo(dT) primers.[10]

-

PCR Amplification: qRT-PCR is performed using a thermal cycler (e.g., LightCycler 480) with SYBR Green dye for detection. Gene-specific primers are used to amplify the target genes (AtPROPEP3, PAO, PDF1.2, etc.) and a reference gene (e.g., Actin) for normalization.

-

Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.

References

- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress of peptides discovery and function in resistance to abiotic stress in plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 8. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]

- 11. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

The AtPep3 Signaling Pathway: A Cornerstone of Plant Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved sophisticated innate immune systems to defend against a myriad of pathogens. A key component of this defense mechanism is the ability to recognize conserved molecular patterns, both from microbes (Microbe-Associated Molecular Patterns, MAMPs) and from the plant itself (Damage-Associated Molecular Patterns, DAMPs). The AtPep peptides, a family of endogenous signaling molecules in Arabidopsis thaliana, are prime examples of DAMPs that play a crucial role in amplifying the plant's immune response. This technical guide provides a comprehensive overview of the signaling pathway initiated by AtPep3, a prominent member of this peptide family.

This compound is a small peptide derived from its precursor protein, PROPEP3. Its expression is induced by pathogen infection and various stress signals, including salinity.[1][2] Upon release into the apoplast, this compound is perceived by cell surface receptors, initiating a signaling cascade that culminates in the activation of downstream defense responses. This pathway is integral to Pattern-Triggered Immunity (PTI) and demonstrates significant crosstalk with other defense-related signaling networks, including those mediated by jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA). Understanding the intricacies of the this compound signaling pathway offers valuable insights into the fundamental mechanisms of plant immunity and presents potential avenues for the development of novel strategies to enhance crop resilience.

The this compound Signaling Pathway

The this compound signaling cascade is initiated by the binding of the this compound peptide to its cognate receptors on the plasma membrane. This recognition event triggers a series of intracellular events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of a phosphorylation cascade, ultimately leading to the transcriptional reprogramming of defense-related genes.

Perception of this compound by PEPRs

This compound is primarily recognized by the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and, to a lesser extent, PEPR2.[1][3] While this compound preferentially binds to PEPR1, both receptors can perceive this compound and other members of the AtPep family.[1] The binding of this compound to the extracellular LRR domain of PEPR1 is the first critical step in pathway activation.

Activation of Downstream Kinases

Upon this compound binding, PEPR1 forms a complex with other receptor-like kinases and cytoplasmic kinases to transduce the signal across the plasma membrane. Key players in this early signaling complex include the BOTRYTIS-INDUCED KINASE 1 (BIK1) and PBS1-LIKE (PBL) kinases, which are receptor-like cytoplasmic kinases (RLCKs). BIK1 and PBLs are rapidly phosphorylated by PEPR1 upon this compound perception, leading to their activation.

Early Signaling Events: Calcium Influx and ROS Burst

Activated BIK1 plays a crucial role in initiating two rapid downstream responses: a massive influx of calcium ions (Ca²⁺) from the apoplast into the cytosol and a burst of apoplastic reactive oxygen species (ROS). The ROS burst is primarily mediated by the NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D), which is activated by BIK1. This oxidative burst serves multiple roles, including direct antimicrobial activity and as a secondary signal to potentiate further defense responses.

MAPK Cascade Activation

The influx of Ca²⁺ and the production of ROS contribute to the activation of a mitogen-activated protein kinase (MAPK) cascade. In the context of this compound signaling, this typically involves the activation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates MAP Kinase Kinases (MKKs), leading to the phosphorylation and activation of MAP Kinases (MAPKs). The key MAPKs activated downstream of this compound are MPK3 and MPK6. Activated MPK3 and MPK6 then phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression.

Transcriptional Reprogramming and Defense Responses

The culmination of the this compound signaling pathway is a large-scale transcriptional reprogramming within the cell. Activated MAPKs and other signaling components regulate the activity of various transcription factors, including members of the WRKY family. These transcription factors bind to specific cis-regulatory elements in the promoters of defense-related genes, leading to their induced expression. These genes encode a wide array of defense proteins, including pathogenesis-related (PR) proteins, enzymes involved in the biosynthesis of antimicrobial secondary metabolites, and proteins that reinforce the cell wall.

Crosstalk with Phytohormone Signaling

The this compound signaling pathway is intricately connected with the major defense-related phytohormone signaling pathways of jasmonic acid (JA), ethylene (ET), and salicylic acid (SA). AtPep signaling can potentiate the production and signaling of these hormones, leading to a more robust and multifaceted defense response. For instance, AtPep-induced responses often involve the activation of genes in both the JA/ET and SA pathways, which are traditionally considered to be largely antagonistic. This co-activation allows the plant to mount a broad-spectrum defense against a variety of pathogens with different lifestyles.

Quantitative Data

The following tables summarize the available quantitative data related to the this compound signaling pathway.

| Parameter | Value | Reference |

| This compound Concentration for Defense Gene Induction | 1–10 nM | [1] |

| This compound Concentration for Salinity Stress Tolerance | 10 nM | [1] |

| AtPROPEP3 mRNA Induction by NaCl (200 mM) | >15-fold at 1.5 h | [2] |

| Gene | Fold Change (AT13-5 peptide vs. WT) | Reference |

| AT1G17710 (PEPC1) | Up-regulated | [1] |

| Multiple Stress-Responsive Genes | 157 out of 165 regulated genes are also salinity-responsive | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Protocol 1: Synthetic this compound Peptide Treatment of Arabidopsis Seedlings

Objective: To induce the this compound signaling pathway in Arabidopsis seedlings for downstream analysis.

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) grown on Murashige and Skoog (MS) medium.

-

Synthetic this compound peptide (e.g., EIKARGKNKTKPTPSSGKGGKHN).

-

Sterile water.

-

Liquid MS medium.

-

Multi-well plates (e.g., 24-well or 48-well).

Procedure:

-

Grow Arabidopsis seedlings on solid MS medium under sterile conditions for 7-10 days.

-

Prepare a stock solution of synthetic this compound peptide in sterile water (e.g., 1 mM).

-

On the day of the experiment, carefully transfer individual seedlings into the wells of a multi-well plate containing liquid MS medium.

-

Allow the seedlings to acclimate for at least 2 hours.

-

Add the this compound stock solution to the liquid medium to achieve the desired final concentration (e.g., 10 nM, 100 nM, or 1 µM). For control wells, add an equivalent volume of sterile water.

-

Incubate the seedlings for the desired amount of time (e.g., 30 minutes for MAPK activation, 2-4 hours for gene expression analysis).

-

Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis (e.g., RNA extraction, protein extraction).

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

Objective: To quantify the production of ROS in response to this compound treatment using a luminol-based chemiluminescence assay.

Materials:

-

Mature Arabidopsis thaliana leaves.

-

4 mm biopsy punch.

-

96-well white opaque microplate.

-

Luminol (B1675438) (e.g., L-012).

-

Horseradish peroxidase (HRP).

-

Synthetic this compound peptide.

-

Plate-reading luminometer.

Procedure:

-

Excise leaf discs from 4-5 week old Arabidopsis plants using a 4 mm biopsy punch, avoiding the midvein.

-

Float the leaf discs abaxial side up in sterile water in a petri dish and incubate overnight in the dark to reduce wound-induced ROS.

-

The next day, transfer each leaf disc to a well of a 96-well white opaque microplate containing 100 µL of sterile water.

-

Prepare the elicitation solution containing luminol (e.g., 20 µM final concentration), HRP (e.g., 10 µg/mL final concentration), and this compound at the desired concentration (e.g., 100 nM).

-

Place the microplate in a plate-reading luminometer and initiate the measurement of luminescence.

-

Inject 100 µL of the elicitation solution into each well.

-

Measure luminescence continuously for 30-60 minutes. The data is typically expressed as relative light units (RLU).

Protocol 3: MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the activation of MPK3 and MPK6 by phosphorylation upon this compound treatment.

Materials:

-

Arabidopsis seedlings treated with this compound (as in Protocol 1).

-

Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease inhibitors, and phosphatase inhibitors).

-

Bradford reagent for protein quantification.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (recognizes phosphorylated MPK3 and MPK6).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Grind frozen this compound-treated and control seedlings in liquid nitrogen to a fine powder.

-

Extract total proteins using a suitable extraction buffer.

-

Quantify protein concentration using the Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescence substrate and detect the signal using an imaging system. An increase in the signal for bands corresponding to MPK3 and MPK6 indicates their activation.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for studying this pathway.

References

- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GEO Accession viewer [ncbi.nlm.nih.gov]

- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

AtPep3 Peptide: A Technical Guide to its Discovery and Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant elicitor peptides (Peps) are endogenous signaling molecules crucial for plant defense and stress responses. Among them, AtPep3, a 23-amino acid peptide derived from its precursor AtPROPEP3 in Arabidopsis thaliana, has emerged as a key regulator with a dual role in innate immunity and salinity stress tolerance. This technical guide provides a comprehensive overview of the discovery, molecular characterization, and signaling pathway of this compound. It includes detailed experimental protocols for its study, a summary of quantitative data, and visual representations of its signaling cascade and experimental workflows to facilitate further research and potential applications in crop improvement and drug development.

Discovery and Molecular Identity

The discovery of this compound stemmed from investigations into small, hormone-like peptides involved in plant stress responses. Initially identified through microarray analyses of Arabidopsis genes upregulated under high salinity conditions, the AtPROPEP3 gene was found to encode a precursor protein of 92 amino acids.[1][2] The functional this compound peptide is a C-terminal fragment of this precursor.[3][4]

Subsequent research confirmed that exogenous application of a synthetic 13-amino acid fragment of the C-terminus of AtPROPEP3 (KPTPSSGKGGKHN) was sufficient to induce salinity stress tolerance.[4][5] The full-length mature this compound peptide is 23 amino acids long.[6] Endogenous this compound has been successfully identified from salt-treated plant tissues using mass spectrometry, confirming its physiological relevance in the salt stress response.[7][8]

Table 1: Molecular Characteristics of this compound and its Precursor

| Feature | Description | Reference |

| Precursor Protein | AtPROPEP3 (AT3G11390) | [1] |

| Precursor Length | 92 amino acids | [1] |

| Mature Peptide | This compound | [3][4] |

| This compound Sequence (23 aa) | H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH | [6] |

| Functional Fragment (13 aa) | KPTPSSGKGGKHN | [4][5] |

| Key Function | Innate immunity and salinity stress tolerance | [3][5] |

This compound Signaling Pathway

This compound exerts its biological function through a cell-surface signaling cascade initiated by its perception by the leucine-rich repeat receptor-like kinase (LRR-RLK), PEPR1.[3][5] While AtPep peptides can be perceived by both PEPR1 and its homolog PEPR2, the response to this compound, particularly in the context of salinity stress, is predominantly mediated by PEPR1.[5][9]

The binding of this compound to PEPR1 is a critical event that triggers downstream signaling. Evidence suggests that PEPR1 possesses guanylyl cyclase activity, generating cyclic GMP (cGMP) upon ligand binding.[10][11] This increase in cGMP is thought to activate cyclic nucleotide-gated channels (CNGCs), specifically CNGC2, leading to an influx of calcium ions (Ca2+) into the cytosol.[10][12] This calcium signature acts as a secondary messenger, propagating the signal to downstream components, ultimately leading to the activation of defense and stress-responsive genes, such as PDF1.2, MPK3, and WRKY33.[10][13] This signaling pathway is shared between the immune response and salinity stress tolerance, highlighting this compound as a key integrator of these two stress responses.[5]

Quantitative Data Presentation

The functional activity of this compound in conferring salinity stress tolerance has been quantified in various studies. A key phenotypic readout is the retention of chlorophyll (B73375) in seedlings subjected to salt stress, as salt-induced bleaching is a common symptom of stress.

Table 2: Effect of this compound Peptide Treatment on Chlorophyll Content in Arabidopsis under Salinity Stress

| Treatment Condition | This compound Concentration | Salinity Stress | Chlorophyll Content (% of control) | Reference |

| Wild-Type | 0 (Control) | 150 mM NaCl | ~20% | [5] |

| Wild-Type | 10 nM | 150 mM NaCl | ~60% | [5] |

| Wild-Type | 100 nM | 150 mM NaCl | ~80% | [5] |

| Wild-Type | 1 µM | 150 mM NaCl | ~85% | [5] |

| Wild-Type | 10 µM | 150 mM NaCl | ~90% | [5] |

| Atpropep3 RNAi mutant | 0 (Control) | 125 mM NaCl | ~15% | [5] |

| Atpropep3 RNAi mutant | 100 nM | 125 mM NaCl | ~75% (Complemented phenotype) | [5] |

Note: Chlorophyll content values are approximated from graphical data presented in the cited literature.

Experimental Protocols

Salinity Stress Assay with this compound Peptide Treatment

This protocol is adapted from methodologies used to assess the effect of exogenous this compound on plant tolerance to salt stress.[2][5]

Objective: To evaluate the ability of synthetic this compound peptide to mitigate the effects of salinity stress on Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild-type)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose

-

Petri dishes

-

Synthetic this compound peptide (e.g., the 13-amino acid functional fragment)

-

Sodium chloride (NaCl)

-

Sterile water

-

Growth chamber with controlled light and temperature

-

Spectrophotometer

-

80% Acetone

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

-

Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

-

Plate seeds on MS agar plates.

-

-

Seedling Growth:

-

Grow seedlings vertically in a growth chamber under long-day conditions (16h light / 8h dark) at approximately 22°C for 7 days.

-

-

Peptide Pre-treatment:

-

Prepare liquid MS medium supplemented with the desired concentrations of synthetic this compound peptide (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Use a solvent control (e.g., DMSO) for the 0 peptide condition.

-

Transfer 7-day-old seedlings into 24-well plates containing the peptide-supplemented liquid MS medium.

-

Incubate for 3 days under the same growth conditions.

-

-

Salinity Stress Application:

-

Prepare fresh liquid MS medium containing both the respective peptide concentrations and the desired NaCl concentration (e.g., 150 mM).

-

Replace the pre-treatment medium with the salt-containing medium.

-

-

Phenotypic Analysis:

-

Continue to grow the seedlings for an additional 7-10 days.

-

Visually inspect for signs of stress, such as chlorophyll bleaching.

-

-

Chlorophyll Quantification:

-

Collect whole seedlings, blot dry, and record the fresh weight.

-

Homogenize the tissue in a known volume of 80% acetone.

-

Centrifuge to pellet the debris.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

-

Calculate the total chlorophyll content using established equations.[14][15]

-

Radioligand Binding Assay for this compound-PEPR1 Interaction

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction between this compound and its receptor PEPR1, based on standard methodologies.[16][17][18]

Objective: To determine the binding affinity (Ki) of unlabeled this compound to the PEPR1 receptor by competing with a radiolabeled ligand.

Materials:

-

Membrane protein fraction isolated from tissues overexpressing PEPR1 (e.g., transgenic Arabidopsis cell culture or insect cells).

-

Radiolabeled AtPep peptide (e.g., 125I-AtPep1, as AtPep1 also binds PEPR1 and is often used as the radioligand).

-

Unlabeled synthetic this compound peptide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue expressing PEPR1 in a cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, a fixed concentration of radiolabeled AtPep, and binding buffer.

-

Non-specific Binding: Add membrane preparation, radiolabeled AtPep, and a high concentration of unlabeled AtPep1 (to saturate the receptors).

-

Competitive Binding: Add membrane preparation, radiolabeled AtPep, and a range of concentrations of unlabeled this compound.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Terminate the binding reaction by rapid vacuum filtration of the reaction mixture through the filter plate.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Identification of Endogenous this compound by Mass Spectrometry

This protocol outlines a general workflow for the identification of endogenous this compound from plant tissue, based on standard peptidomics approaches.[19][20]

Objective: To isolate and identify the endogenous this compound peptide from plant tissues subjected to a specific treatment (e.g., salt stress).

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings treated with NaCl).

-

Extraction buffer (e.g., acidic buffer to inactivate proteases).

-

Liquid nitrogen.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Solvents for SPE (e.g., acetonitrile, trifluoroacetic acid).

-

Lyophilizer.

-

High-performance liquid chromatography (HPLC) system.

-

Mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the HPLC.

Procedure:

-

Sample Collection and Extraction:

-

Flash-freeze plant tissue in liquid nitrogen immediately after treatment to halt biological activity.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in a cold extraction buffer designed to precipitate larger proteins and inactivate proteases.

-

Centrifuge at high speed to pellet cell debris and precipitated proteins.

-

-

Peptide Enrichment:

-

Collect the supernatant containing the peptide fraction.

-

Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

-

Elute the peptides from the SPE cartridge.

-

-

Fractionation (Optional but Recommended):

-

Lyophilize the eluted peptides.

-

Resuspend the peptide mixture and fractionate using reversed-phase HPLC to reduce sample complexity.

-

Collect fractions.

-

-

LC-MS/MS Analysis:

-

Inject the peptide sample (or fractions) into an LC-MS/MS system.

-

Separate the peptides by liquid chromatography.

-

Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (precursor ion mass) and MS2 (fragment ion) spectra.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, SEQUEST) to search the acquired MS/MS spectra against a database containing the AtPROPEP3 protein sequence.

-

Identify the spectra that match the theoretical fragmentation pattern of the this compound peptide.

-

Manually validate the peptide-spectrum match.

-

References

- 1. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Peptide Plays a Role in Salt Stress Tolerance- Crop Biotech Update (May 23, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound peptide [novoprolabs.com]

- 7. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 8. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linking ligand perception by PEPR pattern recognition receptors to cytosolic Ca2+ elevation and downstream immune signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ionic, not the osmotic component, is responsible for the salinity-induced inhibition of greening in etiolated wheat (Triticum aestivum L. cv. Mv Béres) leaves: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlorophyll Retention and High Photosynthetic Performance Contribute to Salinity Tolerance in Rice Carrying Drought Tolerance Quantitative Trait Loci (QTLs) [mdpi.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 19. Mass Spectrometric Identification of Endogenous Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identifying and measuring endogenous peptides through peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

AtPROPEP3 Gene Expression Under Abiotic Stresses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant peptide family, AtPep, and their precursors, PROPEPs, are crucial signaling molecules in plant defense and immunity. Emerging evidence highlights their significant role in mediating responses to abiotic stresses. This technical guide focuses on AtPROPEP3, a member of the Arabidopsis thaliana PROPEP family, and provides a comprehensive analysis of its gene expression under various abiotic stress conditions. Understanding the regulation of AtPROPEP3 can provide valuable insights into plant stress tolerance mechanisms and identify potential targets for developing stress-resilient crops.

Data Presentation: AtPROPEP3 Expression Analysis

Quantitative analysis of AtPROPEP3 expression reveals its inducibility under different abiotic stresses, with the most pronounced response observed under salinity stress.

| Abiotic Stress | Treatment | Fold Change in AtPROPEP3 Expression | Time Point | Reference |

| Salinity | 200 mM NaCl | >7 | 15 minutes | [1] |

| Salinity | 200 mM NaCl | ~7-8 | Not Specified | [2] |

AtPROPEP3 Signaling Pathway in Abiotic Stress

Under salinity stress, the expression of AtPROPEP3 is induced. The precursor protein, PROPEP3, is processed to release the active peptide, AtPep3. This compound is perceived by the PEPR1 (PEP1 RECEPTOR 1), a leucine-rich repeat receptor-like kinase (LRR-RLK) on the cell surface. This recognition initiates a downstream signaling cascade that ultimately leads to enhanced salinity stress tolerance.[2][6][7] This signaling pathway is believed to involve an increase in cytosolic Ca²⁺ levels.[8] Interestingly, this pathway shares components with the plant's innate immune response, suggesting a crosstalk between biotic and abiotic stress signaling.[2]

AtPROPEP3 signaling pathway under salinity stress.

Experimental Protocols

Detailed methodologies for analyzing AtPROPEP3 gene expression under various abiotic stresses are provided below.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

-

Growth Medium: Sow seeds on half-strength Murashige and Skoog (MS) medium with 0.8% agar (B569324).

-

Stratification: Keep seeds at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth Chamber Conditions: Grow plants at 22°C under a 16-hour light/8-hour dark cycle.

Abiotic Stress Treatments

1. Salinity Stress

-

Grow seedlings on MS agar plates for 7-14 days.

-

Transfer seedlings to liquid MS medium containing 200 mM NaCl.

-

Collect tissue samples at various time points (e.g., 0, 15 min, 30 min, 1h, 3h, 6h) for gene expression analysis.[2]

2. Drought Stress

-

Progressive Drought: Grow plants in soil-filled pots for 3-4 weeks. Withhold watering and monitor the soil water content and plant phenotype. Collect leaf and root samples at different stages of drought stress (e.g., daily for 9 days).[9]

-

Dehydration Treatment: For rapid dehydration stress, excise whole rosettes from soil-grown plants and place them on dry filter paper in a controlled environment (e.g., a fume hood with constant airflow). Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h).[10]

3. Cold Stress

-

Grow seedlings on MS agar plates for 14-21 days at 22°C.

-

Transfer the plates to a cold chamber set at 4°C.

-

Collect tissue samples at different time points (e.g., 0, 3h, 6h, 12h, 24h, 3 days) for analysis.[11][12][13]

4. ABA Treatment

-

Grow seedlings on MS agar plates for 7-8 days.

-

Prepare liquid MS medium supplemented with the desired concentration of ABA (e.g., 50 µM or 100 µM). Use a mock treatment (e.g., DMSO) as a control.

-

Transfer the seedlings to the ABA-containing medium.

-

Collect samples after the desired treatment duration (e.g., 2h, 5h, 24h).[1][14]

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

Experimental workflow for qRT-PCR analysis.

-

RNA Extraction: Isolate total RNA from collected plant tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for AtPROPEP3 and a stable reference gene (e.g., Actin2 or UBQ10).

-

Data Analysis: Calculate the relative expression of AtPROPEP3 using the 2-ΔΔCt method.

Promoter Activity Analysis: GUS Histochemical Assay

To visualize the spatial and temporal expression pattern of AtPROPEP3 under abiotic stress, a promoter-GUS fusion construct can be used.

-

Plant Transformation: Generate transgenic Arabidopsis plants expressing the β-glucuronidase (GUS) reporter gene under the control of the AtPROPEP3 promoter.

-

Stress Treatment: Subject the transgenic plants to the desired abiotic stress conditions as described above.

-

GUS Staining:

-

Harvest tissues and incubate them in a GUS staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

-

Incubate at 37°C overnight.

-

Destain the tissues with 70% ethanol (B145695) to remove chlorophyll.

-

Visualize the blue precipitate, indicating GUS activity, under a microscope.

-

Conclusion

This technical guide provides a framework for the comprehensive analysis of AtPROPEP3 gene expression in response to various abiotic stresses. The provided data highlights the significant upregulation of AtPROPEP3 under salinity stress, and the detailed protocols enable researchers to further investigate its role in drought, cold, and ABA signaling. A deeper understanding of the AtPROPEP3 signaling pathway and its regulation holds promise for the development of novel strategies to enhance abiotic stress tolerance in crops, contributing to global food security in the face of a changing climate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pgn.riken.jp [pgn.riken.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]

- 7. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Transcriptomic Analysis of Soil-Grown Arabidopsis thaliana Roots and Shoots in Response to a Drought Stress [frontiersin.org]

- 10. TAIR - Arabidopsis [arabidopsis.org]

- 11. Cold stress induces rapid gene-specific changes in the levels of H3K4me3 and H3K27me3 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cold stress induces rapid gene-specific changes in the levels of H3K4me3 and H3K27me3 in Arabidopsis thaliana [frontiersin.org]

- 13. TAIR - Arabidopsis [arabidopsis.org]

- 14. Abscisic Acid (ABA) Regulation of Arabidopsis SR Protein Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

AtPep3 Receptor Binding Specificity: A Technical Guide to PEPR1 and PEPR2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the binding specificity of Arabidopsis thaliana peptide 3 (AtPep3) to its receptors, PEPR1 and PEPR2. This compound, a member of the plant elicitor peptide (Pep) family, is a crucial signaling molecule involved in amplifying plant immune responses and mediating tolerance to abiotic stresses like salinity.[1][2] Understanding the specific interactions between this compound and its receptors is paramount for developing novel strategies in crop improvement and targeted drug development. This document summarizes the current quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Data

While a direct dissociation constant (Kd) for the this compound-PEPR1 interaction has not been explicitly reported in the literature, extensive research on the closely related AtPep1 peptide provides a strong benchmark for the high-affinity interaction with PEPR1. Competitive binding assays have been instrumental in defining the specificity of this compound for PEPR1 over PEPR2.

Table 1: Binding Affinity of AtPep1 to PEPR1

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| 125I-Tyr-AtPep1 | PEPR1 | Radioligand Binding Assay | 0.25 nM | [3] |

Table 2: Competitive Binding of AtPep Peptides to PEPR1 and PEPR2

| Receptor Expressed in Tobacco Cells | Unlabeled Competitor Peptide (10 nM) | Remaining Specific Binding of 125I-Tyr-Pep1 (0.5 nM) (%) | Conclusion | Reference |

| PEPR1 | AtPep1 | ~30% | Strong Competition | [4] |

| AtPep2 | ~35% | Strong Competition | [4] | |

| This compound | ~70% | Moderate Competition | [4] | |

| AtPep4 | ~100% | No Competition | [4] | |

| AtPep5 | ~40% | Strong Competition | [4] | |

| AtPep6 | ~40% | Strong Competition | [4] | |

| PEPR2 | AtPep1 | ~10% | Strong Competition | [4] |

| AtPep2 | ~50% | Moderate Competition | [4] | |

| This compound | ~100% | No Competition | [4] | |

| AtPep4 | ~100% | No Competition | [4] | |

| AtPep5 | ~100% | No Competition | [4] | |

| AtPep6 | ~100% | No Competition | [4] |

The data clearly indicates that this compound competes with AtPep1 for binding to PEPR1, albeit to a lesser extent than AtPep1 itself, suggesting a direct interaction.[4] Crucially, this compound shows no ability to compete with AtPep1 for binding to PEPR2, demonstrating a high degree of specificity for PEPR1.[4] This specificity is further supported by functional assays where this compound-mediated salinity stress tolerance is dependent on PEPR1 but not PEPR2.[2]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following protocols are based on established methods for studying AtPep-PEPR interactions.

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to characterize AtPep1 binding to PEPRs expressed in heterologous systems, such as tobacco (BY-2) cells, which lack endogenous Pep receptors.[3][4]

Objective: To determine the binding specificity of unlabeled this compound for PEPR1 and PEPR2 by measuring its ability to compete with a radiolabeled AtPep1 analog.

Materials:

-

Transgenic tobacco (BY-2) suspension cells expressing either AtPEPR1 or AtPEPR2

-

Unlabeled synthetic AtPep1 and this compound peptides

-

Radiolabeled 125I-Tyr-AtPep1 (synthesized by iodinating a Tyr-tagged AtPep1)

-

Binding Buffer (e.g., Murashige and Skoog medium with 3% sucrose)

-

Wash Buffer (ice-cold Binding Buffer)

-

Glass fiber filters

-

Vacuum filtration manifold

-

Gamma counter

Procedure:

-

Cell Preparation: Culture transgenic tobacco cells to mid-log phase. On the day of the assay, equilibrate the cells in fresh Binding Buffer for 1 hour at room temperature with gentle agitation.

-

Competition Reaction: In a multi-well plate, add a fixed concentration of transgenic cells.

-

Add varying concentrations of unlabeled this compound (competitor) to the wells. Include a control with no competitor and a control with a saturating concentration of unlabeled AtPep1 to determine total and non-specific binding, respectively.

-

Add a constant, low concentration (e.g., 0.5 nM) of 125I-Tyr-AtPep1 to all wells.

-

Incubate at room temperature for a predetermined time to reach binding equilibrium (e.g., 10-15 minutes) with gentle agitation.

-

Filtration and Washing: Rapidly terminate the binding reaction by filtering the cell suspension through glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding of 125I-Tyr-AtPep1 at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value.

Medium Alkalinization Assay

This functional assay provides an indirect measure of receptor activation upon ligand binding. The binding of Peps to PEPRs induces a rapid increase in the pH of the extracellular medium.[3][5]

Objective: To assess the ability of this compound to activate PEPR1 and PEPR2 by measuring changes in the pH of the cell culture medium.

Materials:

-

Arabidopsis thaliana suspension cells (e.g., Col-0) or transgenic tobacco cells expressing PEPR1 or PEPR2

-

Synthetic this compound peptide

-

Culture medium (e.g., Murashige and Skoog)

-

pH meter with a microelectrode

-

Stir plate

Procedure:

-

Cell Preparation: Culture suspension cells to a high density. On the day of the experiment, allow the cells to settle and replace the medium with fresh, unbuffered culture medium.

-

Equilibration: Allow the pH of the cell suspension to stabilize for at least 1 hour with gentle stirring.

-

Peptide Treatment: Add a known concentration of this compound to the cell suspension.

-

pH Measurement: Monitor and record the pH of the medium continuously for at least 30 minutes following the addition of the peptide.

-

Data Analysis: Plot the change in pH over time. A rapid increase in pH indicates receptor activation. Compare the response to this compound with that of a known agonist like AtPep1 and a negative control (buffer).

Signaling Pathways and Experimental Workflows

This compound-PEPR1 Signaling Pathway

Upon binding of this compound to the extracellular leucine-rich repeat (LRR) domain of PEPR1, a signaling cascade is initiated, leading to downstream immune and stress responses.[1][6] This pathway involves the generation of second messengers and the activation of defense-related genes.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in performing a radioligand competition binding assay to determine the binding specificity of this compound.

References

- 1. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of AtPep1, a plant peptide signal involved in the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linking ligand perception by PEPR pattern recognition receptors to cytosolic Ca2+ elevation and downstream immune signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of AtPep3 in Plant Defense Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms underpinning the action of AtPep3, an endogenous peptide elicitor in Arabidopsis thaliana. This compound is a crucial component of the plant's innate immune system, acting as a danger-associated molecular pattern (DAMP) to amplify defense responses against both biotic and abiotic stresses.

Overview of this compound Signaling

This compound is a small peptide derived from its precursor protein, PROPEP3. Cellular damage caused by pathogens or environmental stressors leads to the release of this compound into the extracellular space (the apoplast). Here, it is recognized by cell surface receptors, initiating a complex signaling cascade that culminates in a robust immune response. This pathway involves second messengers, ion fluxes, the production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming. Notably, the this compound signaling pathway shares components with and is integral to pattern-triggered immunity (PTI), the first line of inducible plant defense.

Perception of the this compound Signal

The initial and most critical step in the this compound signaling pathway is its perception by specific cell surface receptors.

Receptors: this compound and other members of the AtPep family are perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs): PEP RECEPTOR 1 (PEPR1) and PEP RECEPTOR 2 (PEPR2) .[1][2][3][4] These receptors are pattern recognition receptors (PRRs) that recognize endogenous DAMPs.[1][2]

-

Binding Specificity: While both receptors can perceive AtPeps, studies have shown that this compound preferentially binds to and signals through PEPR1.[5][6][7] Functional analyses using receptor mutants have demonstrated that PEPR1 is essential for the this compound-induced salinity stress tolerance and immune responses.[5][7][8]

-

Receptor Redundancy: Despite the preference for PEPR1, there is functional redundancy. Single mutants in pepr1 or pepr2 still show some sensitivity to AtPeps, but the pepr1/pepr2 double mutant is completely insensitive, confirming that these two receptors are fully responsible for AtPep perception.[1][2]

Downstream Signaling Cascade

Upon binding of this compound to PEPR1, a series of rapid intracellular events are triggered.

Guanylyl Cyclase Activity and Calcium Influx

A key and unique feature of the PEPR1 receptor is its intrinsic enzymatic activity beyond that of a typical kinase.

-

cGMP Production: AtPepR1 possesses guanylyl cyclase activity.[9][10][11] Upon ligand binding, the receptor catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP).[9][12]

-

Calcium Channel Activation: The generated cGMP directly activates a cyclic nucleotide-gated ion channel, CNGC2 .[9][10][11]

-

Cytosolic Ca²⁺ Elevation: Activation of CNGC2 facilitates a rapid influx of extracellular calcium ions (Ca²⁺) into the cytosol.[9][10][12] This results in a distinct and transient increase in cytosolic Ca²⁺ concentration, a conserved hallmark of early defense signaling.[9][13] This Ca²⁺ signature encodes information about the stimulus and is critical for activating downstream responses.[10][13]

The Oxidative Burst

Another rapid response triggered by this compound perception is the production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).

-

ROS as Second Messengers: The "oxidative burst" is a key component of PTI.[14][15] ROS are not merely toxic byproducts but act as crucial signaling molecules that can directly modify proteins and propagate the defense signal.[15][16][17]

-

AtPep-Induced H₂O₂: Application of AtPep peptides to plant tissues leads to a measurable accumulation of H₂O₂, which is associated with the activation of defense genes.[9][18] This ROS production is a critical step for subsequent signaling events, including the activation of MAP kinases and defense gene expression.

MAP Kinase (MAPK) Cascade Activation

Calcium fluxes and ROS production lead to the activation of mitogen-activated protein kinase (MAPK) cascades. These cascades are conserved signaling modules that phosphorylate a variety of substrates, including transcription factors, to regulate gene expression. AtPep-dependent signaling has been shown to result in the expression and activation of MPK3 , a well-characterized MAPK involved in plant immunity.[9][12]

Hormonal Crosstalk

The this compound pathway is intricately connected with the signaling networks of major defense-related phytohormones. PEPR signaling appears to function as a key node that co-activates otherwise antagonistic hormonal branches.[3]

-

Jasmonic Acid (JA) and Ethylene (ET): The AtPep signaling pathway strongly activates JA and ET signaling, which are critical for defense against necrotrophic pathogens and herbivorous insects.[3][18] For instance, the induction of the defensin (B1577277) gene PDF1.2 by AtPep1 is dependent on intact JA and ET pathways.[18]

-

Salicylic (B10762653) Acid (SA): The pathway also enhances SA-mediated defense branches, which are traditionally associated with resistance to biotrophic pathogens.[2][3] While SA and JA/ET pathways are often mutually antagonistic, PEPR activation seems to bypass this antagonism, leading to a broad-spectrum defense posture.[3][19]

Transcriptional Reprogramming and Defense Amplification

The ultimate outcome of the this compound signaling cascade is a massive reprogramming of the plant's transcriptome to establish a heightened state of defense.

-

Defense Gene Induction: The pathway activates the expression of numerous defense-related genes, including PDF1.2, the transcription factor WRKY33, and MPK3.[9][12][18]

-

Amplification Loop: A significant feature of this system is a positive feedback loop. AtPep peptides strongly induce the transcription of their own precursor genes (PROPEPs).[18] For example, the expression of PROPEP1, PROPEP2, and PROPEP3 is robustly induced upon pathogen challenge.[3][20] This amplification ensures a rapid and powerful response upon initial danger perception.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on AtPep signaling, providing context for concentrations and the magnitude of responses.

| Parameter | Elicitor | Concentration | Observed Effect | Source |

| Salinity Stress Tolerance | This compound | 10 nM | High level of induced tolerance in Arabidopsis WT plants. | [5][21] |

| Gene Expression | AtPep1 | 10 nM | Strong induction of PROPEP1 and PDF1.2 expression in excised leaves after 2 hours. | [18] |

| Calcium Signaling | This compound | 20 nM | AtPepR1-dependent elevation of cytosolic Ca²⁺ in roots. | [9] |

| Transcriptome Changes | flg22 (MAMP) | 1 µM | 1,895 differentially expressed genes (DEGs) detected after 30 minutes. | [22] |

| Transcriptome Changes | AtPep1 (DAMP) | 1 µM | 1,773 differentially expressed genes (DEGs) detected after 30 minutes. | [23] |

Key Experimental Protocols

The study of this compound signaling relies on a set of core molecular and physiological assays.

Gene Expression Analysis by qRT-PCR

This method is used to quantify the transcript levels of target genes in response to this compound treatment.

-

Treatment: Arabidopsis seedlings or leaf discs are treated with a synthetic this compound peptide solution (e.g., 10 nM - 1 µM) or a mock solution (control).

-

Sample Collection: Tissues are harvested at specific time points post-treatment (e.g., 30 min, 1h, 2h) and immediately frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is isolated from the plant tissue using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for the target gene (e.g., PDF1.2) and a reference gene (e.g., ACTIN2 or β-tubulin) for normalization.[18][22] The relative expression is calculated using the ΔΔCt method.

In Vivo Calcium Imaging

This protocol measures the this compound-induced changes in cytosolic Ca²⁺ concentration in real-time.

-

Plant Material: Transgenic Arabidopsis plants stably expressing a Ca²⁺-sensitive photoprotein, such as aequorin, are used.

-

Aequorin Reconstitution: Leaf discs or whole seedlings are incubated overnight in a solution containing the luminophore coelenterazine (B1669285) to reconstitute the active aequorin protein.

-

Elicitation and Measurement: The plant material is placed in a luminometer. A solution of this compound (e.g., 20 nM) is injected into the sample chamber.

-

Data Acquisition: The resulting luminescence, which is proportional to the cytosolic Ca²⁺ concentration, is recorded over time.[9] The data is often presented as relative luminescence units (RLU) over time.

Oxidative Burst (ROS) Assay

This assay detects the production of H₂O₂ in plant tissues following elicitor treatment.

-

Treatment: Leaf discs are floated on a solution containing synthetic this compound.

-

H₂O₂ Detection: The production of H₂O₂ is measured using a chemiluminescence-based assay. The leaf discs are transferred to a solution containing luminol (B1675438) and horseradish peroxidase (HRP). H₂O₂ released from the tissue reacts with luminol in an HRP-catalyzed reaction, producing light.

-

Measurement: The light emission is measured over time using a luminometer.

-

Histochemical Staining (Alternative): Tissues can be stained with 3,3'-diaminobenzidine (B165653) (DAB), which polymerizes in the presence of H₂O₂ and peroxidase, forming a visible brown precipitate at the site of ROS production.[18]

Visualizations

This compound Signaling Pathway

Caption: The this compound signaling cascade from receptor perception to defense gene activation.

Experimental Workflow: qRT-PCR for Gene Expression

Caption: Workflow for analyzing this compound-induced gene expression via qRT-PCR.

References

- 1. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]

- 3. The Arabidopsis PEPR pathway couples local and systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

- 14. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species function as signaling molecules in controlling plant development and hormonal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ROS as Signaling Molecules to Initiate the Process of Plant Acclimatization to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]

- 23. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

AtPep3: An Endogenous Danger Signal Orchestrating Plant Defense and Stress Resilience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AtPep3, a member of the plant elicitor peptide (Pep) family, has emerged as a critical endogenous danger-associated molecular pattern (DAMP) in Arabidopsis thaliana. Released upon cellular damage caused by biotic or abiotic stresses, this compound is perceived by cell surface receptors, initiating a signaling cascade that bolsters the plant's immune response and enhances tolerance to environmental challenges such as high salinity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound perception and signaling, detailed experimental protocols for its study, and a curated summary of quantitative data to facilitate further research and potential applications in crop improvement and drug development.

Introduction to this compound as a DAMP

Plants, as sessile organisms, have evolved sophisticated surveillance systems to detect threats and damage. These systems recognize not only pathogen-associated molecular patterns (PAMPs) from microbes but also endogenous molecules released from stressed or damaged host cells, known as DAMPs. This compound is a 23-amino acid peptide derived from its precursor protein, PROPEP3. Its expression is induced by various stressors, including pathogen attack and high salinity, highlighting its role as a key alarm signal in the plant's danger response system.[1][2]

The this compound Signaling Pathway

The perception of this compound at the cell surface triggers a multifaceted signaling cascade, leading to the activation of downstream defense and stress-adaptive responses.

Receptors: PEPR1 and PEPR2

This compound is primarily recognized by two leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2.[3] While both receptors can perceive AtPeps, functional analyses have revealed a preferential role for PEPR1 in mediating the response to this compound, particularly in the context of salinity stress tolerance.[1][2][3][4] In contrast, both PEPR1 and PEPR2 are involved in the perception of other AtPeps, such as AtPep1 and AtPep2, for immune responses. The double mutant pepr1/pepr2 is completely insensitive to AtPep1, AtPep2, and this compound, indicating that these two receptors are the primary gateways for Pep signaling.[5]

Downstream Signaling Events

Upon binding of this compound to PEPR1/PEPR2, a series of rapid intracellular events are initiated:

-

Reactive Oxygen Species (ROS) Production: One of the earliest responses is a burst of apoplastic ROS, primarily in the form of hydrogen peroxide (H₂O₂). This oxidative burst is a hallmark of plant defense activation.

-

Mitogen-Activated Protein Kinase (MAPK) Activation: this compound perception leads to the phosphorylation and activation of MAPKs, key signaling molecules that regulate a wide array of cellular processes, including gene expression and phytohormone biosynthesis.

-

Phytohormone Signaling: The this compound signaling pathway crosstalks with major defense-related phytohormone pathways, including those of jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA), leading to the transcriptional activation of defense-related genes.

Signaling Pathway Diagram:

Caption: this compound signaling pathway.

Quantitative Data Summary

This section provides a summary of key quantitative data related to this compound function.

Table 1: this compound Receptor Binding and Physiological Responses

| Parameter | Value | Conditions | Reference |

| This compound Binding to PEPR1 | Preferential binding | Inferred from salinity stress assays in pepr1 and pepr2 mutants | [1][2][3] |

| AtPep1-6 Competition for PEPR1 Binding | AtPep1-6 compete with 125I-Y-Pep1 | 10 nM unlabeled peptides | [6] |

| AtPep1 & AtPep2 Competition for PEPR2 Binding | Only AtPep1 and AtPep2 compete with 125I-Y-Pep1 | 10 nM unlabeled peptides | [6] |

| This compound fragment (AT13-5) Dose-Response on Salinity Tolerance | |||

| 0 nM (Control) | ~0.4 mg/g FW Chlorophyll (B73375) | 150 mM NaCl | [2] |

| 1 nM | ~0.6 mg/g FW Chlorophyll | 150 mM NaCl | [2] |

| 10 nM | ~0.8 mg/g FW Chlorophyll | 150 mM NaCl | [2] |

| 100 nM | ~0.8 mg/g FW Chlorophyll | 150 mM NaCl | [2] |

| 1 µM | ~0.8 mg/g FW Chlorophyll | 150 mM NaCl | [2] |

Table 2: AtPep-Induced Defense Gene Expression

| Gene | Treatment | Fold Induction | Time Point | Method | Reference |

| PROPEP1 | 10 nM AtPep1 | ~4-fold | 2 h | Semiquantitative RT-PCR | [7] |

| PDF1.2 | 10 nM AtPep1 | ~6-fold | 2 h | Semiquantitative RT-PCR | [7] |

| PROPEP Genes | 20 nM AtPep peptides | Varied (see original paper) | 2 h | Semiquantitative RT-PCR | [8] |

| PDF1.2 | 20 nM AtPep peptides | Varied (AtPep2 > AtPep1) | Not specified | Semiquantitative RT-PCR | [8] |

| PR1 | 20 nM AtPep peptides | Varied | Not specified | Semiquantitative RT-PCR | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections outline key experimental protocols.

Peptide Synthesis

Synthetic this compound peptide (sequence: EIKARGKNKTKPTPSSGKGGKHN) can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-phase peptide synthesis workflow.

Salinity Stress Assay in Arabidopsis

This protocol assesses the effect of this compound on plant tolerance to high salt conditions.

-

Plant Growth: Grow Arabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) medium under sterile conditions.

-

Peptide Pre-treatment: After 7 days, transfer seedlings to liquid half-strength MS medium containing the desired concentration of this compound peptide (e.g., 0, 1, 10, 100, 1000 nM) for 3 days.

-

Salt Stress Induction: Replace the medium with fresh liquid half-strength MS medium containing both the this compound peptide and 150 mM NaCl.

-

Phenotypic Analysis: After a defined period (e.g., 10 days), assess plant survival and measure chlorophyll content as an indicator of stress tolerance.

Luminol-Based ROS Burst Assay

This assay quantifies the production of ROS in response to this compound treatment.

-

Plant Material: Use leaf discs (4 mm diameter) from 4-5 week old Arabidopsis plants.

-

Recovery: Float leaf discs in a 96-well plate containing sterile water and incubate overnight in the dark to allow wound-induced ROS to subside.

-

Assay Solution: Replace the water with an assay solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).

-

Elicitation and Measurement: Add this compound to the desired final concentration and immediately measure luminescence using a plate reader over a time course (e.g., 60 minutes).

MAPK Activation Assay (Immunoblot)

This protocol detects the phosphorylation of MAPKs following this compound treatment.

-

Treatment: Treat Arabidopsis seedlings or protoplasts with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Rapidly freeze the tissue in liquid nitrogen and extract total proteins in a buffer containing phosphatase inhibitors.

-

Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). A total MAPK antibody should be used as a loading control.

Defense Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of defense-related genes in response to this compound.

-

Treatment: Infiltrate Arabidopsis leaves with a solution containing this compound (e.g., 20 nM) or a mock solution.

-

RNA Extraction: Harvest leaf tissue at specific time points (e.g., 2 hours) and extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for target defense genes (e.g., PDF1.2, PR1) and a reference gene for normalization.

Workflow for this compound-induced Gene Expression Analysis:

Caption: Workflow for analyzing this compound-induced gene expression.

Conclusion and Future Directions